molecular formula C13H19NO B13290233 N-(2-ethylphenyl)oxan-4-amine

N-(2-ethylphenyl)oxan-4-amine

Cat. No.: B13290233
M. Wt: 205.30 g/mol
InChI Key: KVARQONLNZUDHK-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)oxan-4-amine is an organic compound with the molecular formula C13H19NO It is a derivative of oxane, substituted with an ethyl group at the 2-position of the phenyl ring and an amine group at the 4-position of the oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)oxan-4-amine typically involves the reaction of 2-ethylphenylamine with an appropriate oxane derivative under controlled conditions. One common method involves the use of diethyl oxalate and o-ethylaniline as starting materials. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the reaction progress and confirm the structure of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)oxan-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines and other derivatives .

Scientific Research Applications

N-(2-ethylphenyl)oxan-4-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)oxan-4-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(3-ethylphenyl)oxan-4-amine: Similar structure with the ethyl group at the 3-position.

    N-(4-ethylphenyl)oxan-4-amine: Ethyl group at the 4-position

Uniqueness

N-(2-ethylphenyl)oxan-4-amine is unique due to the specific positioning of the ethyl group, which influences its chemical reactivity and interactions.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-(2-ethylphenyl)oxan-4-amine

InChI

InChI=1S/C13H19NO/c1-2-11-5-3-4-6-13(11)14-12-7-9-15-10-8-12/h3-6,12,14H,2,7-10H2,1H3

InChI Key

KVARQONLNZUDHK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC2CCOCC2

Origin of Product

United States

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